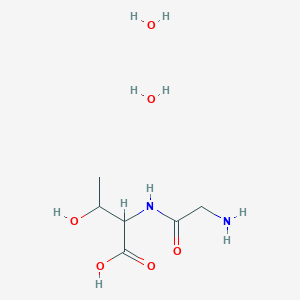

Glycyl-DL-threonine dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glycyl-d-threonine dihydrate is a dipeptide compound with the molecular formula C₆H₁₂N₂O₄·2H₂O. It is an orthorhombic crystal, often used in various biochemical and structural studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-d-threonine dihydrate can be synthesized through the condensation reaction of glycine and d-threonine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions .

Industrial Production Methods

Industrial production of glycyl-d-threonine dihydrate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Glycyl-d-threonine dihydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the threonine residue can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of glycyl-d-threonine, such as oxo derivatives, alcohols, and substituted peptides .

Scientific Research Applications

Glycyl-d-threonine dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis and structural studies.

Biology: Employed in studies of protein folding and interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.

Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of glycyl-d-threonine dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- Glycyl-l-threonine dihydrate

- Glycyl-d-serine dihydrate

- Glycyl-l-serine dihydrate

Uniqueness

Glycyl-d-threonine dihydrate is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall stability. This makes it particularly valuable in studies requiring precise structural and functional insights .

Biological Activity

Glycyl-DL-threonine dihydrate is a dipeptide composed of glycine and threonine, notable for its various biological activities and applications in biochemical research. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

Chemical Composition:

- Molecular Formula: C₆H₁₂N₂O₄

- Molecular Weight: 192.18 g/mol

Glycyl-DL-threonine can be synthesized through peptide coupling reactions, commonly using carbodiimide reagents (e.g., dicyclohexylcarbodiimide, DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of L-threonine, which then reacts with the amino group of glycine to form the dipeptide.

Biological Mechanisms and Activities

Glycyl-DL-threonine exhibits several biological activities that are significant in both physiological and experimental contexts:

-

Enzymatic Substrate:

- It serves as a substrate in enzymatic studies involving threonine transaldolases, which catalyze reactions leading to the formation of β-hydroxy amino acids.

-

Influence on Amino Acid Transport:

- Research has indicated that this compound may play a role in regulating amino acid transport systems in bacteria, such as Salmonella typhimurium and certain E. coli mutants. This suggests that Glycyl-DL-threonine could influence metabolic pathways related to amino acid uptake.

-

Potential Therapeutic Applications:

- Glycyl-DL-threonine has been explored for its utility in synthesizing larger peptides with potential therapeutic applications, highlighting its importance in drug development.

Case Study 1: Enzymatic Reactions

In a study examining the enzymatic activity of threonine transaldolases, Glycyl-DL-threonine was shown to facilitate the retro-aldol cleavage of L-threonine, resulting in the formation of a glycyl-quinonoid intermediate. This reaction is crucial for synthesizing β-hydroxy amino acids, which have various applications in pharmaceuticals.

Case Study 2: Bacterial Metabolism

A study on E. coli mutants deficient in L-threonine uptake revealed altered growth responses when exposed to Glycyl-DL-threonine. This indicates that the compound may affect bacterial growth by modulating amino acid metabolism, potentially offering insights into antibiotic resistance mechanisms.

Comparative Analysis with Similar Compounds

| Compound | Key Properties | Biological Activity |

|---|---|---|

| Glycyl-L-serine | Similar structure with serine instead of threonine | Involved in peptide synthesis and solubility |

| Glycyl-L-tyrosine | Contains tyrosine | Enhances solubility in feed media |

| Glycyl-DL-threonine | Hydroxyl group on threonine | Unique reactivity; influences amino acid transport |

Glycyl-DL-threonine is unique due to its hydroxyl group on the threonine residue, which imparts distinct chemical reactivity and biological activity compared to other dipeptides.

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDXCPYYJSKNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O.O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.